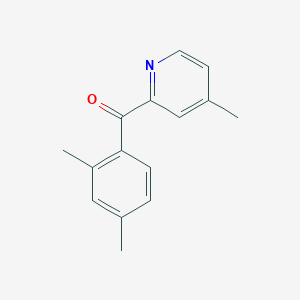

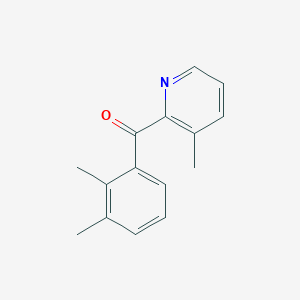

2-(2,3-Dimethylbenzoyl)-3-methylpyridine

Vue d'ensemble

Description

“2-(2,3-Dimethylbenzoyl)-3-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3-position with a methyl group and at the 2-position with a 2,3-dimethylbenzoyl group. The benzoyl group is a functional group characterized by a carbonyl group (C=O) bonded to a benzene ring .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the carbonyl group. The pyridine ring is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom . The carbonyl group could undergo various reactions, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability and solubility in organic solvents. The polar carbonyl group could allow for some solubility in polar solvents and could influence the compound’s boiling and melting points .Applications De Recherche Scientifique

Metabolism and Drug Metabolites

The compound has been investigated for its metabolic pathways and potential as a drug metabolite. For example, a study explored the metabolism of antipyrine and discovered a new metabolite in various animal species and humans, contributing to our understanding of drug metabolism processes (Yoshimura, Shimeno, & Tsukamoto, 1968).

PET Imaging Applications

A derivative of the compound, [(11)C]MFTC, has been developed as a promising PET tracer for visualizing fatty acid amide hydrolase (FAAH) in rat and monkey brains, aiding in the study of neurobiological functions and potential therapeutic targets (Kumata et al., 2015).

Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of a related compound, IN-1130, an ALK5 inhibitor with potential anti-fibrotic drug properties, have been extensively studied, showing how modifications of the compound can influence its distribution and metabolism in various animal species (Kim et al., 2008).

Retinoprotective Effects

2-Ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound related to the chemical structure , was studied for its retinoprotective effects, showing significant potential in preventing ischemic injuries in a rat model, suggesting its application in pharmacological interventions for retinal health (Peresypkina et al., 2020).

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-4-8-13(12(10)3)15(17)14-11(2)7-5-9-16-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYARMSSTKNHLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=C(C=CC=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

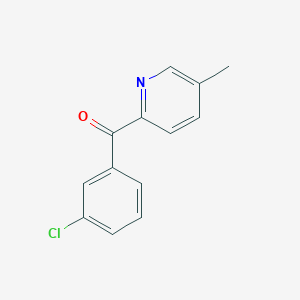

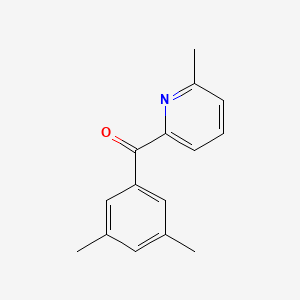

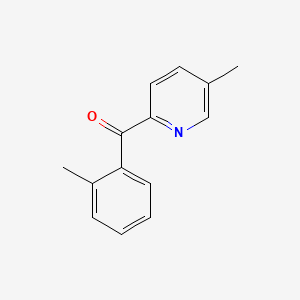

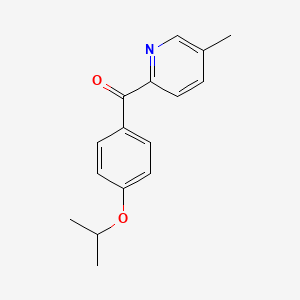

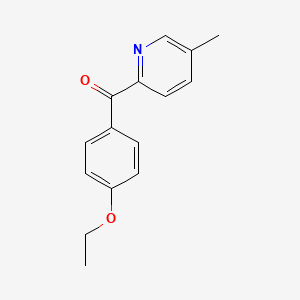

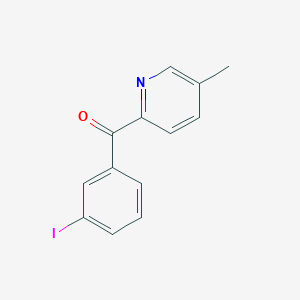

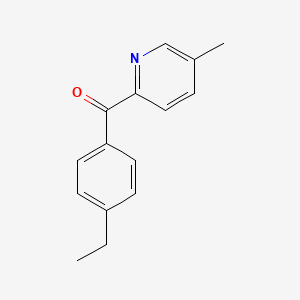

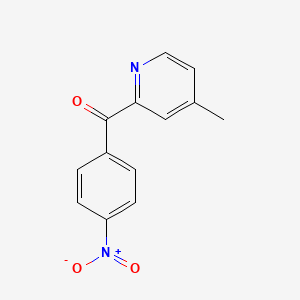

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.